molecular formula C25H20Cl2N4O4S B14417777 1-(2,5-Dichloro-4-(N-methylsulfamoyl)phenylazo)-2-hydroxy-N-(2-tolyl)-3-naphthamide CAS No. 85776-13-2

1-(2,5-Dichloro-4-(N-methylsulfamoyl)phenylazo)-2-hydroxy-N-(2-tolyl)-3-naphthamide

Cat. No.: B14417777
CAS No.: 85776-13-2
M. Wt: 543.4 g/mol
InChI Key: YCYYIMYGRULBKO-UHFFFAOYSA-N
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Description

1-(2,5-Dichloro-4-(N-methylsulfamoyl)phenylazo)-2-hydroxy-N-(2-tolyl)-3-naphthamide is a complex organic compound that features a combination of aromatic rings, azo groups, and sulfonamide functionalities. Compounds with such structures are often used in various industrial and scientific applications, including dyes, pigments, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichloro-4-(N-methylsulfamoyl)phenylazo)-2-hydroxy-N-(2-tolyl)-3-naphthamide typically involves multiple steps:

    Diazotization: The process begins with the diazotization of 2,5-dichloroaniline to form the corresponding diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2-hydroxy-N-(2-tolyl)-3-naphthamide under controlled pH conditions to form the azo compound.

    Sulfonamide Formation: Finally, the N-methylsulfamoyl group is introduced through a sulfonamide formation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichloro-4-(N-methylsulfamoyl)phenylazo)-2-hydroxy-N-(2-tolyl)-3-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other nucleophiles.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-(2,5-Dichloro-4-(N-methylsulfamoyl)phenylazo)-2-hydroxy-N-(2-tolyl)-3-naphthamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichloro-4-(N-methylsulfamoyl)phenylazo)-2-hydroxy-N-(2-tolyl)-3-naphthamide involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form active metabolites that interact with biological molecules, leading to various effects. The sulfonamide group may also play a role in its biological activity by mimicking natural substrates of enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dichloro-4-sulfamoylphenylazo)-2-hydroxy-3-naphthamide
  • 1-(2,5-Dichloro-4-(N-ethylsulfamoyl)phenylazo)-2-hydroxy-3-naphthamide

Uniqueness

1-(2,5-Dichloro-4-(N-methylsulfamoyl)phenylazo)-2-hydroxy-N-(2-tolyl)-3-naphthamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the N-methylsulfamoyl group differentiates it from other similar compounds and may influence its reactivity and interactions with biological targets.

Properties

CAS No.

85776-13-2

Molecular Formula

C25H20Cl2N4O4S

Molecular Weight

543.4 g/mol

IUPAC Name

4-[[2,5-dichloro-4-(methylsulfamoyl)phenyl]diazenyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C25H20Cl2N4O4S/c1-14-7-3-6-10-20(14)29-25(33)17-11-15-8-4-5-9-16(15)23(24(17)32)31-30-21-12-19(27)22(13-18(21)26)36(34,35)28-2/h3-13,28,32H,1-2H3,(H,29,33)

InChI Key

YCYYIMYGRULBKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC(=C(C=C4Cl)S(=O)(=O)NC)Cl

Origin of Product

United States

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